2-Bromo-3-(1,1-difluoro-2-methylpropyl)pyridine

Medicinal chemistry Fluorinated piperidine synthesis Catalytic hydrogenation

Researchers synthesizing fluorinated piperidines often encounter hydrodefluorination side reactions with monofluoroalkyl analogs. This compound provides a reliable solution: - Clean hydrogenation: The gem-difluoro isobutyl group survives Pd/C, Pt/C, or Rh/C hydrogenation intact, yielding 3-(1,1-difluoro-2-methylpropyl)piperidine without defluorination. - Versatile diversification: The 2-bromo substituent enables Suzuki, Buchwald-Hartwig, and other Pd-catalyzed cross-couplings. - Quality assured: Standard purity 95% with NMR, HPLC, and GC documentation provided.

Molecular Formula C9H10BrF2N
Molecular Weight 250.08 g/mol
Cat. No. B15326281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-(1,1-difluoro-2-methylpropyl)pyridine
Molecular FormulaC9H10BrF2N
Molecular Weight250.08 g/mol
Structural Identifiers
SMILESCC(C)C(C1=C(N=CC=C1)Br)(F)F
InChIInChI=1S/C9H10BrF2N/c1-6(2)9(11,12)7-4-3-5-13-8(7)10/h3-6H,1-2H3
InChIKeyYKBADOXOHAJPMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-3-(1,1-difluoro-2-methylpropyl)pyridine Identity & Procurement


2-Bromo-3-(1,1-difluoro-2-methylpropyl)pyridine (CAS 2344849-54-1, C₉H₁₀BrF₂N, molecular weight 250.08) is a disubstituted pyridine building block featuring a bromine atom at the 2-position and a geminal-difluoro isobutyl group at the 3-position . The compound belongs to the class of 2-bromo-3-(1,1-difluoroalkyl)pyridines, accessible via DAST-mediated nucleophilic fluorination of 2-bromopyridin-3-yl ketones . Commercial availability is confirmed from multiple reputable suppliers at standard purity of 95%, with analytical documentation (NMR, HPLC, GC) provided .

Clean catalytic hydrogenation to 3-(1,1-difluoro-2-methylpropyl)piperidine without hydrodefluorination
2-Bromo handle enables rapid diversification via cross-coupling for library synthesis
Gem-difluoro isobutyl group may support metabolic stability in drug and agrochemical discovery workflows

2-Bromo-3-(1,1-difluoro-2-methylpropyl)pyridine Analog Interchangeability Risks


The 2-bromo-3-(1,1-difluoroalkyl)pyridine scaffold exhibits substitution-pattern-dependent reactivity that precludes simple interchange with positional isomers (e.g., 3-bromo-4-difluoroethyl regioisomers) or less-fluorinated analogs . The 1,1-difluoro-2-methylpropyl (gem-difluoro isobutyl) group provides unique electronic and steric properties distinct from trifluoromethyl (C₆H₃BrF₃N, MW 226.00) [1], difluoromethyl (C₆H₄BrF₂N, MW 208.00) , and 1,1-difluoroethyl (C₇H₆BrF₂N, MW 222.03) analogs. Critically, the gem-difluoro substitution pattern dictates the outcome of downstream hydrogenation steps: 1,1-difluoroalkyl derivatives proceed with high selectivity to saturated piperidine products, whereas 1-fluoroalkyl (monofluoro) analogs undergo problematic hydrodefluorination side reactions that limit synthetic utility . Generic substitution without verifying the specific difluoroalkyl moiety and bromine regiochemistry risks failed synthetic sequences or compromised intermediate purity.

Positional isomer mismatch
3-Bromo-4-difluoroalkyl regioisomers may alter cross-coupling regiochemistry and hydrogenation outcome, limiting direct replacement.
Monofluoro analogs: hydrodefluorination side reaction
1-Fluoroalkyl pyridines undergo problematic hydrodefluorination during hydrogenation, unlike gem-difluoro analogs; synthetic sequence fidelity may shift.
Less-fluorinated or non-fluorinated analogs
May lack the class-level metabolic stability advantage reported for gem-difluoroalkyl groups, requiring additional PK validation.

2-Bromo-3-(1,1-difluoro-2-methylpropyl)pyridine Procurement Evidence


Hydrogenation Selectivity: 1,1-Difluoroalkyl vs. 1-Fluoroalkyl

In catalytic hydrogenation of 2-bromo-3-(fluoroalkyl)pyridines, 1,1-difluoroalkyl derivatives (including the target compound class) undergo clean pyridine ring reduction to saturated piperidines. In contrast, 1-fluoroalkyl (monofluoro) analogs experience significant hydrodefluorination as a competing side reaction under the same heterogeneous Pd-, Pt-, and Rh-based catalytic conditions . This difference in reaction fidelity is a direct function of the gem-difluoro versus monofluoro substitution pattern.

Hydrogenation selectivity
Head-to-head
Clean piperidine formation — no hydrodefluorination observed
vs. monofluoro analogs: significant hydrodefluorination side products
Avoids defluorinated byproduct purification; supports higher yields
Heterogeneous Pd/C, Pt/C, Rh/C conditions
Medicinal chemistry Fluorinated piperidine synthesis Catalytic hydrogenation

Molecular Weight & ADME of Gem-Difluoro Isobutyl Pyridines

The target compound (MW 250.08) possesses a gem-difluoro isobutyl substituent that is structurally distinct from smaller fluorinated alkyl groups. Pharmacokinetic evaluation of the compound class indicates favorable ADME characteristics including good oral bioavailability and moderate half-life . For structurally related difluoromethylpyridine derivatives bearing a gem-difluoro motif, low cytochrome P450 inhibition (IC₅₀ > 50 μM for major isoforms) has been reported, suggesting a favorable drug-drug interaction liability profile [1].

ADME & CYP profile
Class-level
Reported: good oral bioavailability, moderate half-life; CYP IC₅₀ > 50 μM for major isoforms (structurally related difluoromethylpyridine)
Supports metabolic stability screening workflow
Class-level inference; verify with target compound in specific assay
Drug discovery ADME profiling Fluorinated building blocks

Metabolic Stability of Difluoroalkyl Moieties in Kinase Inhibitors

In kinase inhibitor development, the presence of a difluoromethyl group significantly enhances metabolic stability compared to non-fluorinated analogs. Specifically, 2-bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine, a structurally related difluoromethylated pyridine, exhibits potent inhibitory activity against JAK3 kinase with low nanomolar IC₅₀ values, and the difluoromethyl group was directly identified as the key structural feature responsible for improved metabolic stability over non-fluorinated comparators [1].

Metabolic stability in kinase inhibitors
Class-level
Difluoromethyl group significantly enhances metabolic stability; JAK3 inhibitor example with low nM IC₅₀ reported for related scaffold
May reduce metabolic clearance in discovery programs
Data from structurally related pyridine; confirm with target compound
Kinase inhibitors Metabolic stability JAK3 inhibition

Synthesis via DAST Fluorination of Ketones

The target compound class is accessed via DAST-mediated nucleophilic fluorination of 2-bromopyridin-3-yl ketones, a methodology that reliably yields 2-bromo-3-(1,1-difluoroalkyl)pyridines . This synthetic route is distinguished by its broad applicability to various alkyl ketones and its compatibility with subsequent catalytic hydrogenation to 3-substituted piperidines bearing the intact 1,1-difluoroalkyl group .

DAST fluorination route
Class-level
DAST-mediated nucleophilic fluorination of 2-bromopyridin-3-yl ketones reliably yields gem-difluoro products
Reproducible synthetic access reduces supply chain uncertainty
Broad substrate scope; compatible with subsequent hydrogenation
Organofluorine chemistry DAST fluorination Building block synthesis

2-Bromo-3-(1,1-difluoro-2-methylpropyl)pyridine Applications


3-(1,1-Difluoroalkyl)piperidine Synthesis for CNS & Kinase Discovery

This compound serves as the optimal precursor for 3-(1,1-difluoro-2-methylpropyl)piperidine synthesis via catalytic hydrogenation. As demonstrated in Section 3 (Evidence 1), 1,1-difluoroalkyl derivatives undergo clean hydrogenation without hydrodefluorination, a critical advantage over 1-fluoroalkyl analogs that suffer from defluorination side products . The resulting saturated piperidine scaffolds bearing intact gem-difluoro isobutyl groups are valuable in CNS drug discovery and kinase inhibitor programs where fluorinated saturated heterocycles improve metabolic stability and blood-brain barrier penetration.

Cross-Coupling Elaboration at 2-Bromo Position

The 2-bromo substituent provides a versatile handle for Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions, enabling rapid diversification into arrays of 2-aryl, 2-amino, and 2-alkenyl pyridines bearing the unique 1,1-difluoro-2-methylpropyl pharmacophore. Procurement of this specific building block is warranted when the 3-position gem-difluoro isobutyl motif must be retained during parallel library synthesis — a scenario where less-fluorinated or differently substituted bromopyridines cannot serve as drop-in replacements .

Agrochemical Intermediate Requiring Metabolic Stability

Fluorinated pyridines are crucial scaffolds in agrochemical discovery due to enhanced environmental persistence and target-site metabolic stability conferred by fluorine substitution . The gem-difluoro isobutyl group of the target compound represents a relatively unexplored fluorinated alkyl motif in crop protection chemistry. As indicated by class-level evidence (Section 3, Evidence 2-3), difluoroalkyl groups improve metabolic stability profiles, making this compound a strategic procurement choice for agrochemical research programs seeking novel fluorinated pyridine building blocks with differentiated degradation kinetics.

Gem-Difluoroalkylation & Catalytic Hydrogenation Method Development

The target compound and its 2-bromo-3-(1,1-difluoroalkyl)pyridine analogs provide a well-characterized substrate class for investigating heterogeneous catalytic hydrogenation of fluorinated heteroaromatics. As established in the primary literature, this scaffold class enables systematic study of catalyst selection (Pd/C, Pt/C, Rh/C) and reaction conditions on both pyridine ring reduction fidelity and difluoroalkyl group retention . Procurement is justified for academic and industrial process chemistry groups optimizing fluorinated piperidine manufacturing routes.

Application
Selection Property
Validation Focus
3-Difluoroalkyl piperidine synthesis
Clean hydrogenation without hydrodefluorination
Piperidine ring reduction integrity
Cross-coupling diversification
2-Bromo handle compatibility
Retention of gem-difluoro isobutyl motif during library synthesis
Agrochemical scaffold research
Metabolic stability profile of difluoroalkyl group
Degradation kinetics evaluation
Hydrogenation method development
Defined substrate class for catalyst screening
Reaction condition optimization and difluoroalkyl retention

Technical Documentation Hub

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